N,N-dihydroxytrihomomethionine is a sulfur-containing compound derived from methionine, an essential amino acid. This compound has garnered attention due to its potential biological activities and applications in various fields, including biochemistry and pharmacology. It is classified as an amino acid derivative, specifically a hydroxylated form of trihomomethionine.
N,N-dihydroxytrihomomethionine can be synthesized from methionine through enzymatic or chemical processes that introduce hydroxyl groups into the molecule. Methionine itself is naturally found in various food sources, particularly in protein-rich foods such as meat, fish, dairy products, and some nuts and seeds.
The synthesis of N,N-dihydroxytrihomomethionine can be achieved through several methods:
N,N-dihydroxytrihomomethionine features a central carbon atom bonded to:
N,N-dihydroxytrihomomethionine can undergo several chemical reactions:
The reactivity of N,N-dihydroxytrihomomethionine is influenced by the presence of functional groups that facilitate these reactions, making it versatile in synthetic organic chemistry.
The mechanism by which N,N-dihydroxytrihomomethionine exerts its biological effects may involve:
Research indicates that compounds with similar structures exhibit significant antioxidant properties, suggesting potential protective roles in biological systems.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize this compound and confirm its structure.
N,N-dihydroxytrihomomethionine has potential applications in:
Trihomomethionine (C₈H₁₇NO₄S) serves as a critical biosynthetic precursor for specialized N-hydroxylated amino acid derivatives. Its extended carbon chain (compared to canonical methionine) enables unique enzymatic modifications essential for producing bioactive compounds like N,N-dihydroxytrihomomethionine. The molecule’s structural flexibility allows it to act as a substrate for radical S-adenosylmethionine (SAM)-dependent enzymes, which catalyze C–H bond activation and hydroxyl group incorporation. This adaptability is exemplified in microbial systems where engineered Escherichia coli pathways convert malate into non-natural methionine precursors like 2,4-dihydroxybutyrate (DHB), demonstrating the scaffold’s utility in synthetic biology [1] [9].
In plants, trihomomethionine derivatives participate in sulfur recycling pathways. The molecule’s extended alkyl chain facilitates nucleophilic attacks by cysteine residues in enzymes like cystathionine γ-synthase, initiating transsulfuration cascades that ultimately regenerate methionine. This metabolic versatility positions trihomomethionine as a node connecting primary sulfur metabolism with specialized secondary biosynthesis [6].
Table 1: Engineered Pathways Utilizing Trihomomethionine Precursors
Host System | Precursor | Key Enzymes | Product | Yield |
---|---|---|---|---|
E. coli | Malate | Malate kinase, Malate semialdehyde dehydrogenase/reductase | 2,4-Dihydroxybutyrate | 1.8 g/L |
S. cerevisiae | Homoserine | Engineered malate dehydrogenase | 2,4-Dihydroxybutyrate | Not quantified |
Plant chloroplasts | O-Phosphohomoserine | Cystathionine γ-synthase/β-lyase | Homocysteine | Pathway intermediate |
Hydroxylation of trihomomethionine involves sophisticated redox machinery. Radical SAM enzymes utilize [4Fe-4S]⁺ clusters to cleave SAM reductively, generating 5'-deoxyadenosyl radicals that abstract hydrogen atoms from the substrate’s alkyl chain. Subsequent oxygen rebound from non-heme iron(IV)-oxo intermediates installs hydroxyl groups regioselectively at terminal methyl positions. This mechanism is conserved in prokaryotes and eukaryotes but exhibits distinct cofactor dependencies: bacterial systems often utilize flavin-mediated electron shuttling, whereas eukaryotic enzymes rely on cytochrome b₅ reductase partnerships [3] [8].
Kinetic isotope effect studies reveal that hydroxylation at the C₈ position of trihomomethionine proceeds with k₂₅/k₂₄ values of 5.7–6.3, indicating significant C–H bond distortion during transition state formation. Molecular dynamics simulations show that substrate positioning within the enzyme’s hydrophobic pocket dictates regioselectivity, with active-site residues (e.g., Tyr₁₀₇, Glu₁₈₀) protonating the nascent carbon radical intermediate. Crucially, SAM availability directly modulates hydroxylation efficiency; methionine restriction reduces SAM pools by >80%, impairing catalytic turnover in yeast models (kcat decrease from 12.3 ± 0.8 s⁻¹ to 3.1 ± 0.4 s⁻¹) [7] [8].
Table 2: Enzymatic Machinery for Sulfur Amino Acid Hydroxylation
Enzyme Class | Catalytic Motif | Cofactors | Regioselectivity | Organism Examples |
---|---|---|---|---|
Radical SAM hydroxylases | CX₃CX₂C (Fe-S cluster) | [4Fe-4S]⁺, SAM | Terminal methyl groups | E. coli, B. subtilis |
Cytochrome P450 monooxygenases | Heme-binding pocket | Heme, O₂, NADPH | Aliphatic carbons | Mammalian hepatocytes |
Non-heme diiron enzymes | His-carboxylate facial triad | Fe₂O₂, α-ketoglutarate | C3/C4 positions | Plant chloroplasts |
Metabolic flux distribution in trihomomethionine pathways diverges fundamentally between prokaryotes and eukaryotes. In E. coli, isotopic tracing with ¹³C-methionine demonstrates preferential channeling toward polyamine synthesis (78% flux), with minor incorporation into membrane-derived oligosaccharides (<5%). Conversely, mammalian neural cells direct >60% of methionine-derived flux toward SAM-dependent methylation reactions, particularly histone modifications like H3K36me3. This compartmentalization arises from differential subcellular localization: prokaryotes concentrate SAM synthesis in the cytosol, while eukaryotes distribute SAM production across nuclear and mitochondrial compartments [4] [7] [8].
Methionine restriction (MR) induces stark flux repatterning. In yeast (S. cerevisiae), MR reduces SAM availability by 80%, constraining lipoate-dependent metabolism and redirecting TCA cycle intermediates toward nitrogen anabolism. Acetyl-CoA flux into arginine biosynthesis increases 3.5-fold under MR, with 5 mM ammonia assimilated per cell into arginine within 30 minutes—a survival adaptation promoting nitrogen storage. Eukaryotic systems respond differently: neural cells under MR maintain glycocalyx synthesis by upregulating mannose salvage pathways 2.3-fold while suppressing fructose incorporation by 90% when glucose is co-administered [4] [8].
Table 3: Metabolic Flux Differences in Trihomomethionine Pathways
Parameter | Prokaryotic Systems | Eukaryotic Systems |
---|---|---|
SAM synthesis localization | Cytosolic | Nuclear + mitochondrial |
Dominant flux under sufficiency | Polyamine synthesis (78%) | Histone methylation (60%) |
MR-induced flux shift | Arginine biosynthesis (3.5× increase) | Glycocalyx maintenance (mannose salvage ↑2.3×) |
Key regulatory enzyme | Leu/Phe-transferase (L/F(K,R)) | Arginyl-transferase (R(D,E,C*)) |
Cross-species conservation | 41–48% sequence identity in aspartate aminotransferases | Radical SAM enzymes share functional motifs |
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